molecular formula C13H8ClNO B7808988 2-(4-Chlorophenoxy)benzonitrile CAS No. 146537-85-1

2-(4-Chlorophenoxy)benzonitrile

Cat. No. B7808988
M. Wt: 229.66 g/mol
InChI Key: OAKRNCISUVTPPE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Packing and Solid-State Chemistry

The study by Ojala et al. (2017) delves into the molecular packing properties of symmetrically substituted diaryl furoxans, including derivatives like bis(4-chlorophenyl)furoxan. The research emphasizes the diverse crystal structures and molecular interactions observed in these compounds, highlighting the complex intermolecular interactions and the influence of substituents on the packing and stability of the structures Ojala et al., 2017.

Synthesis and Characterization of Aromatic Polyesters

Yu et al. (2009) synthesized and characterized novel soluble aromatic polyesters with pendant cyano groups, starting with the synthesis of Bis (4-carboxyphenoxy) benzonitrile. The study presents a comprehensive analysis of the polyesters’ properties, including their thermal stability and solubility in various solvents, contributing to the understanding of their potential applications in advanced materials Yu et al., 2009.

Catalyzed Formation of Dioxin Compounds

Research by Altarawneh et al. (2008) investigated the interaction between chlorophenol molecules and copper surfaces, an essential step in understanding the catalyzed formation of dioxin compounds. The study explores the different configurations and dissociative modes of chlorophenol on the Cu(111) surface, shedding light on the initial stages of dioxin formation Altarawneh et al., 2008.

Oxidative Degradation of Organic Pollutants

Bokare and Choi (2010) explored the oxidative degradation of organic compounds in water using chromate as an activator of H₂O₂. The study focused on the degradation of 4-chlorophenol as a model substrate, revealing the effectiveness of the Cr(VI)/H₂O₂ system over a wide pH range. This research contributes to the field of wastewater treatment and environmental chemistry by proposing a viable advanced oxidation process for the treatment of chromate-contaminated waters Bokare & Choi, 2010.

Conversion into Aminoindole Carbonitriles

The study by Michaelidou and Koutentis (2009) presented the conversion of 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into various compounds, including 3-aminoindole-2-carbonitriles using triphenylphosphine. This research offers valuable insights into the synthesis and characterization of these compounds, expanding the understanding of their chemical behavior and potential applications Michaelidou & Koutentis, 2009.

properties

IUPAC Name

2-(4-chlorophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKRNCISUVTPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556348
Record name 2-(4-Chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)benzonitrile

CAS RN

146537-85-1
Record name 2-(4-Chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 51.4 g of 4-chlorophenol in 500 ml of dry N,N-dimethylformamide (DMF) was added to a suspension of 20 g of 60% sodium hydride in 800 ml of dry DMF under nitrogen. After 30 min at 25° C., 1 g of 18-crown-6 was added. After the addition of 73 g of 2-bromobenzonitrile in 500 ml of dry DMF, the mixture was heated at 100° C. for 16 h. After concentration in vacuo, 2 N sodium hydroxide and ethyl acetate were added. The organic layer was separated, washed with 2 N sodium hydroxide and water, dried over magnesium sulfate, and evaporated to dryness. The residue was recrystallized from methanol to give in 60% yield 2-(4-chlorophenoxy)benzonitrile. To a suspension of 6 g of lithium aluminum hydride in 100 ml of dry tetrahydrofuran (THF) were added under nitrogen 20 of 2-(4-chlorophenoxy)benzonitrile. The mixture was heated at reflux for 3 h, cooled, and 25 ml of 1 N sodium hydroxide were added dropwise. The precipitate formed was filtered off and washed with diethyl ether. The filtrate was evaporated to dryness, dissolved in ethyl acetate and acidified with a saturated solution of hydrochloric acid in ethanol. The precipitate was collected and recrystallized from ethanol to give in 95% yield 2-(4-chlorophenoxy)benzenemethanamine hydrochloride. mp 253° C.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-chlorophenol (2.00 g, 15.56 mmol), 2-fluorobenzonitrile (1.88 g, 15.56 mmol) and potassium carbonate (2.15 g, 15.56 mmol) in DMF (10 mL) was stirred under reflux for 4 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated to give 2-(4-chlorophenoxy)benzonitrile (3.2 g, 90%) as a white solid, mp 84-86° C., which was used in the next step without further purification. Rf: 0.62 (DCM) 1H NMR (270 MHz, CDCl3) δ 6.86 (1H, dd, J=8.4, 0.8 Hz), 7.02 (2H, AA′BB′), 7.15 (1H, td, J=7.7, 1.0 Hz), 7.35 (2H, AA′BB′), 7.48 (1H, m) and 7.65 (1H, dd, J=7.7, 1.5 Hz). LC/MS (APCI) tr=4.66 min, m/z 232.28 (31), 230.27 (M++H, 100).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Xu, F Ye, HL Dai - Chinese Journal of Chemistry, 2008 - Wiley Online Library
In an ionic liquid [Bmim]BF 4 (1‐butyl‐3‐methylimidazolium tetrafluoroborate), an efficient anhydrous K 2 CO 3 ‐mediated tandem deprotection of (un)substituted phenyl …
Number of citations: 6 onlinelibrary.wiley.com
D Peng, A Yu, H Wang, Y Wu, J Chang - Tetrahedron, 2013 - Elsevier
A novel palladium-catalyzed protocol for the synthesis of diaryl ethers derivatives has been developed. In the presence of 2,2′-bipyridine-cyclopalladated ferrocenylimine complex (Cat…
Number of citations: 30 www.sciencedirect.com
H Xu, Y Chen - Molecules, 2007 - mdpi.com
An efficient K 3 PO 4 -mediated synthesis of unsymmetrical diaryl ethers using the ionic liquid [Bmim]BF 4 (1-butyl-3-methylimidazolium tetrafluoroborate) as solvent has been developed…
Number of citations: 8 www.mdpi.com
H Xu, HF Li - Zeitschrift für Naturforschung B, 2007 - degruyter.com
One-pot microwave-assisted tandem deprotection of arylmethanesulfonates / nucleophilic aromatic substitution reaction (S N Ar) with activated aryl halides to synthesize asymmetrical …
Number of citations: 2 www.degruyter.com
H Xu, Y Chen - Synthetic Communications, 2007 - Taylor & Francis
The microwave‐assisted synthesis of diaryl ethers directly from aryl halides and arylmethanesulfonates, which as latent phenols obviate a deprotection step prior to the S N Ar …
Number of citations: 14 www.tandfonline.com

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